1,1,1-Trifluoro-4-(thiophen-2-yl)but-3-en-2-one
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Overview
Description
1,1,1-Trifluoro-4-(thiophen-2-yl)but-3-en-2-one is an organic compound characterized by the presence of a trifluoromethyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-(thiophen-2-yl)but-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with trifluoroacetone under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(thiophen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-4-(thiophen-2-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(thiophen-2-yl)but-3-en-2-one involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Similar structure but with a different functional group arrangement.
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Contains a phenyl group instead of a thiophene ring.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Features a phenyl group and an alkyne moiety.
Uniqueness
1,1,1-Trifluoro-4-(thiophen-2-yl)but-3-en-2-one is unique due to the presence of both a trifluoromethyl group and a thiophene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
208265-52-5 |
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Molecular Formula |
C8H5F3OS |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-thiophen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H5F3OS/c9-8(10,11)7(12)4-3-6-2-1-5-13-6/h1-5H |
InChI Key |
PLFWJGKAWSDIQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C(F)(F)F |
Origin of Product |
United States |
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